molecular formula C19H29NO5 B4001690 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine;oxalic acid

1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine;oxalic acid

Cat. No.: B4001690
M. Wt: 351.4 g/mol
InChI Key: SDHWANNPDJPDIU-UHFFFAOYSA-N
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Description

1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine;oxalic acid is a complex organic compound that features a pyrrolidine ring attached to a phenoxypropyl group, which is further substituted with a methyl and propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine typically involves multiple steps:

    Formation of the Phenoxypropyl Intermediate: The initial step involves the reaction of 2-methyl-5-propan-2-ylphenol with 3-chloropropanol in the presence of a base such as potassium carbonate to form the phenoxypropyl intermediate.

    N-Alkylation of Pyrrolidine: The phenoxypropyl intermediate is then reacted with pyrrolidine in the presence of a suitable base like sodium hydride to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-[3-(2-Methylphenoxy)propyl]pyrrolidine: Lacks the propan-2-yl group, which may affect its binding affinity and biological activity.

    1-[3-(2-Ethylphenoxy)propyl]pyrrolidine: The ethyl group can alter the compound’s hydrophobicity and interaction with molecular targets.

Uniqueness: 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine is unique due to the presence of both the methyl and propan-2-yl groups, which can enhance its binding interactions and specificity for certain molecular targets.

Properties

IUPAC Name

1-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-14(2)16-8-7-15(3)17(13-16)19-12-6-11-18-9-4-5-10-18;3-1(4)2(5)6/h7-8,13-14H,4-6,9-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHWANNPDJPDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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